Khellinquinone
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Overview
Description
Khellinquinone is a chemical compound with the molecular formula C12H6O5. It is a derivative of khellin, a furanochromone class of compound isolated from the fruits and seeds of Ammi visnaga. This compound is known for its various pharmacological activities and has been traditionally used in many eastern Mediterranean countries for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of khellinquinone typically involves the oxidation of khellin. One common method is the use of potassium permanganate as an oxidizing agent in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation of khellin to this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification processes such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Khellinquinone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinone derivatives with different functional groups.
Scientific Research Applications
Khellinquinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its biological activities, including anti-inflammatory, antimutagenic, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a bronchodilator and in the treatment of renal colic and ureteral stones.
Mechanism of Action
The mechanism of action of khellinquinone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. This compound has been shown to inhibit the activity of certain enzymes, leading to reduced inflammation and oxidative damage .
Comparison with Similar Compounds
Khellinquinone is unique compared to other similar compounds due to its specific pharmacological activities and chemical structure. Similar compounds include:
Khellin: The parent compound from which this compound is derived.
Quinoline: A heterocyclic aromatic compound with various pharmacological activities.
Hydroquinone: A reduction product of this compound with different chemical properties and applications.
This compound stands out due to its specific interactions with molecular targets and its potential therapeutic applications, making it a valuable compound in scientific research and industry .
Properties
CAS No. |
481-71-0 |
---|---|
Molecular Formula |
C12H6O5 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
7-methylfuro[3,2-g]chromene-4,5,9-trione |
InChI |
InChI=1S/C12H6O5/c1-5-4-7(13)8-9(14)6-2-3-16-11(6)10(15)12(8)17-5/h2-4H,1H3 |
InChI Key |
HTALCQINWRTCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=O)C3=C(C2=O)C=CO3 |
Origin of Product |
United States |
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